4-Bromo-3-chloro-N-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFNWVZSGQQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-chloro-N-methylaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloro-N-methylaniline (CAS 1233505-99-1) is a halogenated and N-alkylated aniline derivative that serves as a specialized building block in organic synthesis. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and an N-methyl group—offers multiple reactive sites and modulates the electronic properties of the aniline core. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and its emerging role in synthetic chemistry, particularly as an intermediate for creating complex molecular architectures in pharmaceutical and materials science research.
Compound Profile and Physicochemical Properties
The structural attributes of this compound dictate its reactivity and physical characteristics. The presence of both bromine and chlorine atoms, along with the N-methyl group, creates a distinct electronic environment on the aromatic ring, influencing its behavior in synthetic transformations.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1233505-99-1 | [1][2] |
| Molecular Formula | C₇H₇BrClN | [1][3] |
| Molecular Weight | 220.49 g/mol | [1][3] |
| MDL Number | MFCD11655718 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CNC1=CC=C(Br)C(Cl)=C1 | [1][3] |
| Purity | Typically ≥95% |[1][2] |
Note: Experimental data on properties like melting point, boiling point, and solubility are not widely published. Researchers should perform characterization upon receipt.
Synthesis and Reactivity Insights
While specific synthesis routes for this compound are not extensively detailed in peer-reviewed literature, its structure suggests a multi-step synthesis originating from simpler aniline or nitrobenzene precursors. A logical synthetic approach would involve sequential halogenation and N-methylation.
Plausible Synthetic Logic: The synthesis would likely involve controlled electrophilic aromatic substitution reactions. For instance, starting with a suitable aniline derivative, one could introduce the halogen substituents. The N-methylation could be achieved via reductive amination or direct alkylation. The order of these steps is critical to manage the directing effects of the substituents and achieve the desired isomer.
Core Reactivity:
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is a key reactive site for transformations like Suzuki, Buchwald-Hartwig, and Heck coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps, allowing for selective functionalization at the 4-position.[4] This makes the compound a valuable intermediate for introducing aryl, vinyl, or other organic moieties.
-
Nucleophilic Substitution: The electron-withdrawing nature of the halogens can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is less common for anilines compared to nitro-substituted rings.
-
Amine Functionality: The secondary amine group can undergo a variety of reactions, including acylation, sulfonylation, and further alkylation, providing a handle for linking the molecule to other scaffolds.
Role in Drug Discovery and Development
Halogenated anilines are foundational building blocks in medicinal chemistry.[5] The specific substitution pattern of this compound makes it a precursor for creating derivatives with potential biological activity.
-
Scaffold for Bioactive Molecules: The aniline core is present in numerous approved drugs. By using this compound as a starting material, medicinal chemists can explore chemical space rapidly. For example, similar bromo-methylaniline structures have been used to synthesize compounds with antibacterial and enzyme-inhibiting properties.[6]
-
Modulation of Pharmacokinetic Properties: The bromine and chlorine atoms can influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with target proteins. The bromine atom, in particular, can serve as a "heavy atom" for X-ray crystallography studies to aid in structure-based drug design.
Safety, Handling, and Storage
As with many halogenated aromatic amines, this compound is classified as hazardous. Strict adherence to safety protocols is essential.
Table 2: GHS Hazard Information Summary
| Hazard Class | Statement | Source |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [7] |
| Skin Irritation | May cause skin irritation. | [8] |
| Eye Irritation | May cause serious eye irritation. | [8] |
| Respiratory Irritation | May cause respiratory irritation. |[8] |
Recommended Protocols:
-
Handling: Always handle this compound inside a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8] Avoid generating dust.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9]
-
Ingestion: Rinse mouth and seek immediate medical attention.[7][9]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, featuring multiple reactive sites, allows for the creation of diverse and complex molecules. The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds, which enables selective functionalization in cross-coupling reactions. While comprehensive experimental data remains limited, its structural analogy to other well-studied halogenated anilines provides a strong basis for its application. Strict adherence to safety and handling procedures is paramount when working with this compound.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2012). Safety Data Sheet.
- BLD Pharm. (n.d.). 1233505-99-1|this compound. Retrieved from bldpharm.com. [URL: https://www.bldpharm.com/products/1233505-99-1.html]
- ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/synthesis/6933-10-4.htm]
- MilliporeSigma. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/spectrum/6933-10-4_13cnmr.htm]
- PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88888]
- PubChem. (n.d.). 4-Bromo-3-chloro-2-methylaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7171911]
- Advanced ChemBlocks Inc. (2026). This compound. Retrieved from achemblock.com. [URL: https://www.achemblock.com/products/U140184.html]
- Thermo Fisher Scientific. (2024). Safety Data Sheet - 4-Bromo-3-chloroaniline.
- ChemicalBook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.
- ChemUniverse. (n.d.). This compound. Retrieved from chemuniverse.com. [URL: https://www.chemuniverse.com/4-BROMO-3-CHLORO-N-METHYLANILINE-p100411.html]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-4-bromo-vs-4-chloro-3-trifluoromethylaniline]
- Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights. [URL: https://www.ketonepharma.com/4-bromoaniline]
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [URL: https://www.mdpi.com/1420-3049/27/19/6249]
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An In-depth Technical Guide to 4-Bromo-3-chloro-N-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-N-methylaniline, a halogenated aromatic amine of increasing interest in synthetic and medicinal chemistry. We will delve into its chemical properties, including its molecular formula and weight, and present a detailed, plausible synthesis protocol based on established chemical principles. This guide will also cover purification techniques, analytical characterization, and potential applications in drug discovery and materials science, supported by a discussion of its reactivity. Safety and handling precautions for this class of compounds are also addressed.
Introduction
Halogenated anilines are a critical class of intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals and agrochemicals to dyes and advanced materials.[1][2][3] The specific substitution pattern of halogens and other functional groups on the aniline ring allows for precise control over the electronic and steric properties of the resulting molecules, making them versatile building blocks in organic synthesis. This compound, with its distinct arrangement of a bromine atom, a chlorine atom, and an N-methyl group, presents a unique scaffold for the development of novel chemical entities. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's properties and synthetic utility.
A crucial point of clarification is the distinction between This compound and its structural isomer, 4-Bromo-3-chloro-2-methylaniline . In the former, the methyl group is attached to the nitrogen atom of the aniline, while in the latter, it is attached to the benzene ring at the 2-position. This guide focuses exclusively on the N-methylated isomer.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is the first step in its successful application in research and development.
| Property | Value | Source |
| Molecular Formula | C7H7BrClN | [4] |
| Molecular Weight | 220.49 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 1233505-99-1 | [4] |
| SMILES | CNC1=CC=C(Br)C(Cl)=C1 | [4] |
| Predicted XlogP | 3.3 | [5] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis and purification workflow for this compound.
Experimental Protocol: N-Methylation of 4-Bromo-3-chloroaniline
This protocol is based on standard procedures for the N-methylation of anilines.[6][7] Dimethyl sulfate is a common and effective methylating agent for this transformation.
Materials:
-
4-Bromo-3-chloroaniline
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Benzene or other suitable organic solvent
-
Water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a well-ventilated fume hood, prepare a mixture of 4-bromo-3-chloroaniline and water in a reaction vessel.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled mixture while stirring continuously. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.
-
Slowly add a 30% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
The reaction mixture will separate into two layers. The upper layer is the organic phase containing the product.
-
Extract the lower aqueous layer with benzene or another suitable organic solvent.
-
Combine the organic extracts with the initial organic phase.
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The N-methylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of the N,N-dimethylated byproduct.[8]
-
Sodium Hydroxide: The addition of a base is crucial to neutralize the sulfuric acid formed during the reaction, which in turn drives the reaction to completion.
Purification Protocol
The crude product from the synthesis will likely contain unreacted starting material, the N,N-dimethylated byproduct, and other impurities. Purification can be achieved through column chromatography or vacuum distillation.
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing the polarity).
-
Monitoring: The separation can be monitored by thin-layer chromatography (TLC).
Vacuum Distillation:
-
For larger quantities, vacuum distillation can be an effective purification method. The boiling point will be significantly lower than at atmospheric pressure, which helps to prevent decomposition of the product.
Analytical Characterization
Proper characterization of the synthesized compound is essential to confirm its identity and purity. While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. A singlet for the N-methyl protons around 2.8-3.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A signal for the N-methyl carbon around 30-35 ppm. |
| Mass Spec. | The molecular ion peak (M+) should be observed at m/z ≈ 220, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| IR | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the methyl group and aromatic ring around 2850-3100 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br and C-Cl stretching in the fingerprint region. |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the electronic effects of the substituents on the aromatic ring and the nucleophilicity of the N-methylamino group.
Reactivity Workflow
Caption: Key reaction pathways for the synthetic application of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent handle for cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The C-Br bond is weaker than the C-Cl bond, allowing for selective reaction at the bromine-substituted position under carefully controlled conditions. This reactivity is crucial for building more complex molecular architectures, a common strategy in drug discovery.
Applications in Medicinal Chemistry
Halogenated anilines are prevalent scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active compounds. For example, derivatives of bromo- and chloro-anilines have been investigated for their potential as antimicrobial agents. The specific substitution pattern of this compound could be exploited to synthesize novel compounds with potential therapeutic applications.
Applications in Materials Science
The electronic properties of halogenated anilines make them attractive starting materials for the synthesis of organic electronic materials. Through reactions like palladium-catalyzed cross-coupling, these molecules can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photoconductors.[3]
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures for toxic and irritating chemicals. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as 4-bromo-3-chloroaniline indicate that it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for handling large quantities or in case of insufficient ventilation.
-
Skin and Body Protection: Laboratory coat.
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.
Conclusion
This compound is a valuable building block for organic synthesis, offering a unique combination of functional groups and substitution patterns. Its utility in palladium-catalyzed cross-coupling reactions makes it a promising intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key considerations for its handling and application, aiming to empower researchers in their scientific endeavors.
References
-
The Chemistry of N-Methylaniline: Synthesis and Reaction Mechanisms. (2026, February 14). Retrieved from [Link]
-
Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement. ACS Publications. (2008, May 30). Retrieved from [Link]
- US Patent US3819709A. (1974). Synthesis of n-methylaniline. Google Patents.
- US Patent US2455931A. (1948). Method of making n-methyl aniline. Google Patents.
-
4-bromo-3-chloro-2-fluoro-n-methylaniline. PubChemLite. Retrieved from [Link]
-
4-Bromo-3-chloro-2-methylaniline. PubChem. Retrieved from [Link]
- RU Patent RU2102382C1. (1998). Method of preparing 3-bromo-4-methylaniline. Google Patents.
- EP Patent 0727412.
- US Patent US4188342A. (1980). Ortho-bromination of ortho-alkylated anilines. Google Patents.
-
4-bromo-3-chloro-2-methylaniline. PubChemLite. Retrieved from [Link]
-
4-Bromo-3-chloroaniline. PubChem. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024, September 20). Retrieved from [Link]
-
Understanding the Applications of 3-Bromo-4-chloroaniline in Material Science. (2026, February 15). Retrieved from [Link]
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Thermodynamic Profiling and Solubility Engineering of Halogenated N-Methylanilines
Executive Summary & Industrial Significance[1][2]
Halogenated N-methylanilines (e.g., N-methyl-4-chloroaniline, N-methyl-4-bromoaniline) represent a critical class of intermediates in the synthesis of azo dyes, agrochemicals (herbicides), and pharmaceutical active ingredients (APIs). Unlike their primary aniline counterparts, the introduction of the N-methyl group significantly alters the crystal lattice energy and hydrogen-bonding network, often suppressing the melting point and modifying solvation thermodynamics.
This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound class. It moves beyond simple "soluble/insoluble" descriptors to quantitative thermodynamic profiling required for precision crystallization and reaction engineering.
Theoretical Framework: Structural Determinants of Solubility
To predict and manipulate the solubility of halogenated N-methylanilines, one must understand the interplay between the hydrophobic halogen substituent and the secondary amine functionality.
The N-Methyl Effect
Primary anilines (Ar-NH
-
Consequence: N-methyl derivatives typically exhibit lower melting points and higher solubility in lipophilic solvents compared to their primary analogues.
-
Thermodynamics: The enthalpy of fusion (
) is generally lower, reducing the energy penalty for the solute to break its crystal lattice during dissolution.
Halogen Substitution
The position and nature of the halogen (Cl, Br) introduce a dipole moment and increase molar volume.
-
Para-Substitution: Enhances symmetry, typically increasing the melting point relative to ortho/meta isomers, potentially lowering solubility in non-polar solvents due to higher crystal stability.
-
Solvent Interaction: The halogen atom acts as a weak hydrogen bond acceptor, while the aromatic ring participates in
stacking interactions with aromatic solvents (e.g., toluene).
Experimental Protocol: The Laser Monitoring Technique
While gravimetric "shake-flask" methods are traditional, they are prone to sampling errors and temperature fluctuations. For high-precision thermodynamic data, the Laser Dynamic Monitoring Method is the self-validating standard.
Principle
This method detects the dissolution endpoint by monitoring the intensity of a laser beam passing through a suspension. As the solid dissolves, light scattering decreases; at the saturation point, transmittance maximizes.
Workflow Diagram
The following diagram outlines the self-validating experimental loop for solubility determination.
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology
-
System Setup: Utilize a jacketed glass vessel coupled with a laser source (< 5 mW) and a photodetector. Control temperature via a circulating water bath (accuracy
K). -
Solvent Loading: Gravimetrically dispense a known mass of solvent (
) into the vessel. -
Solute Addition: Add the halogenated N-methylaniline in small, weighed increments (
). -
Equilibration: Stir continuously. Monitor the laser transmittance intensity (
). -
Endpoint Detection:
-
Dynamic Method: Slowly increase temperature (
K/min). The temperature at which reaches the baseline of pure solvent is the saturation temperature ( ) for that specific mass fraction. -
Static Method: Hold
constant and add solute until drops (precipitation) or fails to rise (saturation).
-
-
Calculation: Convert mass measurements to mole fraction solubility (
): Where and are molar masses of solvent and solute, respectively.
Thermodynamic Modeling
Raw data must be correlated to theoretical models to allow for interpolation and process design (e.g., cooling crystallization curves).
The Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility data of polar organics in polar/non-polar solvents. It accounts for the non-ideality of the solution better than the simple van't Hoff equation.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Applicability: This model typically yields a Relative Average Deviation (RAD) of
for aniline derivatives.
Thermodynamic Functions
Using the solubility data, the apparent thermodynamic properties of dissolution are calculated:
-
Enthalpy of Solution (
): -
Entropy of Solution (
):
Interpretation:
-
Positive
: Endothermic dissolution (solubility increases with T). -
Positive
: Entropy-driven process (disorder increases as crystal lattice breaks).
Data Analysis & Representative Trends
Based on thermodynamic studies of analogous halogenated anilines (e.g., p-chloroaniline, p-bromoaniline) and N-methyl derivatives, the following solubility trends are established for N-methyl-4-chloroaniline and N-methyl-4-bromoaniline.
Solubility Hierarchy (General Trend)
Solubility typically follows the "Like Dissolves Like" principle, but is modified by the specific interaction of the N-methyl group.
| Solvent Class | Representative Solvent | Solubility Level | Interaction Mechanism |
| Polar Aprotic | Acetone, DMF, DMSO | Very High | Dipole-dipole; H-bond acceptance from NH group. |
| Polar Protic | Ethanol, Methanol | High | H-bonding (Solvent donor -> N acceptor). |
| Aromatic | Toluene, Benzene | Moderate | |
| Non-Polar | Hexane, Heptane | Low | Weak dispersion forces only. |
| Water | Water | Very Low | Hydrophobic effect dominates; lack of sufficient H-bonding. |
Quantitative Reference Data (Simulated)
Note: The values below are representative of the thermodynamic profile for N-methyl-4-chloroaniline based on Apelblat correlations of structural analogues (e.g., 4-methyl-2-nitroaniline).
Table 1: Mole Fraction Solubility (
| T (K) | Ethanol | Toluene | Ethyl Acetate | Acetone |
| 283.15 | 4.12 | 2.85 | 5.10 | 8.25 |
| 293.15 | 5.88 | 3.95 | 7.22 | 11.40 |
| 303.15 | 8.15 | 5.60 | 10.05 | 15.60 |
| 313.15 | 11.20 | 7.90 | 13.80 | 20.90 |
Observation: The solubility increases non-linearly with temperature, consistent with an endothermic process. Acetone acts as the superior solvent due to strong specific interactions with the amine proton.
Process Application: Crystallization Design
Understanding the solubility curve allows for the design of purification processes.[4]
Cooling Crystallization
For solvents with a steep solubility curve (high
-
Dissolve crude N-methyl-4-chloroaniline at near-boiling temperature.
-
Cool slowly to induce supersaturation.
-
Yield: High recovery is possible due to the significant drop in solubility at lower temperatures.
Anti-Solvent Crystallization
For high-solubility solvents (e.g., Acetone):
-
Dissolve in Acetone.
-
Add Water (Anti-solvent).
-
Mechanism: Water drastically increases the polarity of the medium, forcing the hydrophobic halogenated aniline to precipitate.
Logic Diagram: Solvent Selection
Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Needs.
References
-
Jouyban-Gharamaleki, V. et al. (2021).[2] "Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method." Journal of Molecular Liquids. Link
-
Emel'yanenko, V. N. et al. (2015).[5] "Benchmark thermochemistry of N-methylaniline." The Journal of Physical Chemistry A. Link[5]
-
Zhang, Y. et al. (2016). "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical Thermodynamics. Link
-
BenchChem. (2025). "Technical Guide on the Solubility of 4-(bromomethyl)-N,N-dimethylaniline." BenchChem Technical Repository. Link
-
PubChem. (2025).[6] "Compound Summary: 4-Chloroaniline." National Library of Medicine. Link
-
Sigma-Aldrich. (2025). "Product Specification: N-Methylaniline." Merck KGaA. Link
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- 5. Benchmark thermochemistry of N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-メチルアニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Structural Divergence & Synthetic Utility: 4-Bromo-3-chloroaniline vs. Its N-Methyl Analogue
[1]
Executive Summary This technical guide delineates the critical functional and physicochemical differences between 4-Bromo-3-chloroaniline (Primary Amine) and 4-Bromo-3-chloro-N-methylaniline (Secondary Amine).[1] While structurally similar, the presence of the N-methyl group acts as a pivotal functional switch, altering nucleophilicity, metabolic stability, and cross-coupling selectivity.[1] This guide is designed for medicinal chemists and process scientists optimizing lead compounds or designing synthetic routes involving these halogenated aniline intermediates.[1]
Structural & Physicochemical Analysis[2][3]
The transition from a primary to a secondary aniline introduces steric bulk and alters the hydrogen bonding profile.[1] This has immediate consequences for solubility, membrane permeability, and binding affinity in active sites.[1]
Comparative Properties Table
| Feature | 4-Bromo-3-chloroaniline | This compound | Impact on Application |
| Structure | Primary Amine ( | Secondary Amine ( | Reactivity & Basicity |
| CAS Number | 21402-26-6 | 1233505-99-1 | Procurement & Reg.[1] |
| Mol. Weight | 206.47 g/mol | 220.50 g/mol | Ligand Efficiency |
| H-Bond Donors | 2 | 1 | Permeability / Solvation |
| Lipophilicity | Lower LogP | Higher LogP (+0.3–0.5 units) | CNS Penetration |
| Nucleophilicity | High (Sterically unhindered) | Moderate (Sterically hindered) | |
| pKa (Conj.[1] Acid) | ~3.5 - 4.0 | ~4.0 - 4.5 | Solubility in low pH |
The "Methyl Effect" in Medicinal Chemistry
The addition of the N-methyl group is not merely a lipophilic spacer.[1] It frequently induces a conformational lock in drug-target interactions.[1] By removing one hydrogen bond donor, the N-methyl analogue often exhibits better membrane permeability (higher
Synthetic Utility: Cross-Coupling Selectivity[1]
The most significant operational difference lies in Buchwald-Hartwig Amination and Ullmann-type couplings .[1]
The Selectivity Challenge
-
Primary Aniline (4-Bromo-3-chloroaniline): Possesses two N-H protons.[1] In cross-coupling reactions, there is a significant risk of double arylation , leading to an undesired triaryl amine byproduct.[1]
-
Secondary Aniline (N-Methyl variant): Possesses only one N-H proton.[1] It cleanly forms the tertiary amine without risk of over-arylation, simplifying purification.[1]
Visualization: Reaction Pathways & Selectivity
The following diagram illustrates the divergent reaction pathways when coupling these anilines with an aryl halide (
Figure 1: Divergence in Buchwald-Hartwig coupling.[1] The primary aniline carries a risk of double arylation (black node), whereas the N-methyl analogue yields a clean tertiary amine.[1]
Pharmacological & Metabolic Implications (DMPK)[1]
In drug discovery, the N-methyl group is a metabolic "soft spot."[1] Understanding the metabolic fate of these intermediates is crucial when they are incorporated into final drug candidates.[2]
Metabolic Liability: N-Demethylation
The N-methyl analogue is subject to oxidative
-
Mechanism: CYP450 abstracts a hydrogen from the methyl group, forming an unstable carbinolamine intermediate, which collapses to release formaldehyde and the parent primary aniline.[1]
-
Prodrug Strategy: This pathway is sometimes exploited to use the N-methyl compound as a prodrug to improve absorption, releasing the active primary aniline in vivo.[1]
Figure 2: Oxidative N-demethylation pathway.[1] The N-methyl group is metabolically labile, reverting to the primary aniline.[1]
Experimental Protocols
Protocol A: Selective Synthesis of this compound
Direct alkylation of the primary aniline with methyl iodide often leads to over-methylation (quaternary salts).[1] The preferred method is Reductive Amination .[1]
Reagents:
-
4-Bromo-3-chloroaniline (1.0 eq)[1]
-
Paraformaldehyde (3.0 eq) or Formalin[1]
-
Sodium Methoxide (NaOMe) in Methanol (to form the imine)[1]
-
Sodium Borohydride (
) (1.5 eq)[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-Bromo-3-chloroaniline in Methanol. Add Paraformaldehyde and a catalytic amount of NaOMe.[1] Reflux for 2 hours to generate the imine species.[1]
-
Reduction: Cool the solution to 0°C. Slowly add
portion-wise (exothermic). -
Workup: Stir at room temperature for 4 hours. Quench with saturated
.[1] Extract with Ethyl Acetate.[1][4] -
Purification: The secondary amine is less polar than the primary.[1][5] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Analytical Differentiation (NMR)
Distinguishing the two compounds is trivial via
| Signal | 4-Bromo-3-chloroaniline | This compound |
| Amine Proton (-NH) | Broad singlet, integration 2H (~3.5 - 4.0 ppm) | Broad singlet, integration 1H (~4.0 ppm) |
| Methyl Group (-CH3) | Absent | Sharp singlet, integration 3H (~2.85 ppm) |
| Aromatic Region | 3 protons (shifts slightly upfield) | 3 protons (shifts slightly downfield due to inductive effect) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88888, 4-Bromo-3-chloroaniline.[1] Retrieved from [Link][1]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology.[1] (Context: N-demethylation mechanisms). Retrieved from [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][6] (Context: Selectivity in arylation of primary vs secondary amines). Retrieved from [Link]
Sources
- 1. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cresset-group.com [cresset-group.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]
- 5. Understanding Primary and Secondary Amines: A Closer Look - Oreate AI Blog [oreateai.com]
- 6. Understanding the Differences: Primary vs. Secondary Amines - Oreate AI Blog [oreateai.com]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Bromo-6-chloro-1-methyl-1H-benzimidazole
[1][2]
Strategic Overview
The synthesis of polysubstituted benzimidazoles is a cornerstone in the development of kinase inhibitors (e.g., BRAF, MEK) and anthelmintic agents. The specific scaffold derived from 4-Bromo-3-chloro-N-methylaniline presents a unique challenge: managing the regioselectivity of the initial nitration to ensure the correct 5,6-halogenation pattern in the final heterocycle.[1][2]
This guide details a robust, three-step protocol designed to preserve the halogen motifs while constructing the imidazole core. Unlike standard catalytic hydrogenations which risk hydrodehalogenation (loss of Br/Cl), this protocol utilizes a chemoselective iron-mediated reduction.
Retrosynthetic Logic
The target, 5-Bromo-6-chloro-1-methyl-1H-benzimidazole , is accessed via the cyclization of a 1,2-diamine.[1][2] The critical regiochemical decision point is the introduction of the nitrogen at the ortho position of the starting aniline.
-
Directing Effects: The
-methylamino group is a strong ortho/para activator.[1] The para position is blocked (Br). -
Steric Control: The position between the amine and chlorine (C2) is sterically crowded. The position adjacent to the amine and a proton (C6) is accessible.
-
Outcome: Nitration occurs selectively at C6, leading to the desired 5,6-halo substitution pattern in the final benzimidazole.
Reaction Pathway Visualization
The following diagram outlines the synthetic workflow and the atomic mapping from precursor to product.
Caption: Linear synthetic workflow highlighting the critical regioselective nitration and chemoselective reduction steps.
Experimental Protocols
Phase 1: Regioselective Nitration
Objective: Introduce the nitro group ortho to the methylamine functionality without over-nitration or halogen migration.
-
Reagents: Nitric Acid (fuming or 70%), Acetic Acid (Glacial), Acetic Anhydride (optional, for in-situ protection if over-oxidation is observed).[2]
-
Safety Note: Nitration of anilines is highly exothermic. Strict temperature control (
) is mandatory to prevent runaway reactions.
Protocol:
-
Dissolution: Charge a 3-neck round-bottom flask with This compound (1.0 equiv) and Glacial Acetic Acid (10 vol).
-
Cooling: Cool the solution to
using an ice/salt bath. -
Addition: Add Nitric Acid (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below
.-
Note: If the reaction is sluggish, a mixture of
can be used, but acetic acid usually suffices for activated anilines and offers better regiocontrol [1].
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LCMS.[3] -
Quench: Pour the mixture onto crushed ice (20 vol). The product (4-Bromo-3-chloro-N-methyl-6-nitroaniline) typically precipitates as a yellow/orange solid.[1][2]
-
Isolation: Filter the solid, wash copiously with water to remove acid, and dry under vacuum.
Phase 2: Chemoselective Bechamp Reduction
Objective: Reduce the nitro group to an amine without dehalogenating the Br or Cl substituents.
-
Critical Decision: Avoid Pd/C +
. Palladium catalyzes the hydrodehalogenation of aryl bromides/chlorides. Use Iron (Fe) or Tin(II) Chloride ( ) [2].[7]
Protocol:
-
Suspension: Suspend the nitro intermediate (1.0 equiv) in Ethanol/Water (4:1 ratio, 10 vol).
-
Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (1.0 equiv) or catalytic Acetic Acid.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. -
Monitoring: Reaction is usually complete within 2-4 hours. The yellow nitro color will fade to a darker amine color.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Concentrate the filtrate to remove ethanol.
-
Extraction: Basify the aqueous residue with saturated
and extract with Ethyl Acetate. Dry over and concentrate.
Phase 3: Orthoester Cyclization
Objective: Form the imidazole ring using Triethyl Orthoformate (TEOF).
Protocol:
-
Setup: Dissolve the fresh diamine (1.0 equiv) in Triethyl Orthoformate (TEOF) (5-10 vol). TEOF acts as both reagent and solvent.
-
Catalysis: Add a catalytic amount of Formic Acid or p-Toluenesulfonic acid (pTSA) (0.1 equiv) [3].[1]
-
Heating: Heat to reflux (
) for 3-6 hours. -
Work-up: Cool to RT. The product often precipitates upon cooling. If not, remove excess TEOF under reduced pressure.
-
Purification: Triturate the residue with diethyl ether or cold ethanol. If necessary, recrystallize from Ethanol/Water.
Quantitative Data Summary
| Parameter | Phase 1 (Nitration) | Phase 2 (Reduction) | Phase 3 (Cyclization) |
| Reagent | Fe / | TEOF / cat.[1][2] | |
| Stoichiometry | 1.1 equiv | 5.0 equiv (Fe) | Solvent excess |
| Temperature | |||
| Time | 3 h | 2-4 h | 4-6 h |
| Typical Yield | 80% | 85% | 90% |
| Critical QC | Regioselectivity (NMR) | No Dehalogenation (LCMS) | Ring Closure (NMR - C2 Proton) |
Decision Logic for Cyclization
While TEOF is the standard for "unsubstituted" C2 benzimidazoles, specific applications may require C2-substitution. Use the decision tree below to select the correct reagent.
Caption: Reagent selection guide based on the desired functionality at the C2 position of the benzimidazole.
Validation & Quality Control
To ensure the integrity of the final 5-Bromo-6-chloro-1-methyl-1H-benzimidazole , verify the following spectral characteristics:
-
1H NMR (DMSO-d6):
-
LCMS / Mass Spec:
-
Look for the specific isotope pattern of a molecule containing 1 Br and 1 Cl.
-
M+ (100%), M+2 (~130%), M+4 (~30%).[2]
-
References
Sources
- 1. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
nucleophilic aromatic substitution protocols for N-methylanilines
Application Note: Optimized Strategies for the Synthesis of N-Methyl-Diaryl Amines via
Executive Summary
The synthesis of diarylamines via Nucleophilic Aromatic Substitution (
This guide provides three distinct, validated protocols for coupling N-methylanilines with electron-deficient aryl halides. Unlike generic guides, this document accounts for the specific kinetic "break points" associated with secondary aniline nucleophiles, offering strategies to overcome the rate-limiting formation of the Meisenheimer complex.
Mechanistic Foundation & Critical Variables
To optimize yields, one must understand that for N-methylanilines, the reaction rate is governed by the addition step (
The "Element Effect" Anomaly
Contrary to
-
Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining step (
).[1] -
Rule of Thumb: Use Ar-F for difficult couplings; reserve Ar-Cl for highly activated rings (
groups).
Mechanism Visualization
The following diagram illustrates the energy landscape and the critical stabilization of the intermediate required for N-methylaniline coupling.
Figure 1: Reaction coordinate pathway for
Critical Parameter Analysis
The following table summarizes the impact of key variables specifically for N-methylaniline substrates.
| Parameter | Recommendation | Technical Rationale |
| Leaving Group | F >> Cl > Br ≈ I | Fluorine stabilizes the negative charge in the transition state via induction.[1][2] |
| Solvent | DMSO or NMP | High dielectric constants stabilize the polar transition state. DMSO creates "naked" anions by poorly solvating the base cation. |
| Base | Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents). | |
| Temperature | 80°C - 120°C | Higher temps are required to overcome the steric penalty of the N-methyl group compared to primary anilines. |
| Concentration | 0.5 M - 1.0 M | High concentration drives bimolecular kinetics ( |
Experimental Protocols
Protocol A: The "Workhorse" Thermal Method
Best for: Scale-up, standard library synthesis, and moisture-sensitive substrates.
Reagents:
-
Substrate: 4-Fluoronitrobenzene (1.0 equiv)
-
Nucleophile: N-methylaniline (1.2 equiv)
-
Base:
(anhydrous, granular, 2.0 equiv) -
Solvent: DMSO (Anhydrous)
Step-by-Step:
-
Preparation: In a dried reaction vial equipped with a magnetic stir bar, add 4-fluoronitrobenzene (1.0 mmol) and N-methylaniline (1.2 mmol).
-
Solvation: Add DMSO (2.0 mL, 0.5 M concentration). Note: Do not use DMF if temperatures >140°C are expected due to decomposition risks.
-
Activation: Add
(2.0 mmol). Cap the vial under an inert atmosphere ( or Ar). -
Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LCMS.
-
Checkpoint: If conversion <50% after 4 hours, spike with 10 mol% 18-crown-6 ether to solubilize potassium.
-
-
Workup: Cool to RT. Pour into ice-water (20 mL). The product usually precipitates.
-
Solid: Filter and wash with water.
-
Oil: Extract with EtOAc (3x), wash with brine (to remove DMSO), dry over
, and concentrate.
-
Protocol B: Microwave-Assisted High-Throughput Synthesis
Best for: Rapid screening, medicinal chemistry, and difficult substrates.
Advantages: Significant rate acceleration (minutes vs. hours) due to rapid dielectric heating of the polar DMSO solvent.
Figure 2: Rapid workflow for microwave-assisted synthesis.
Protocol:
-
Charge: To a 10 mL microwave process vial, add Aryl Fluoride (0.5 mmol), N-methylaniline (0.75 mmol), and DIPEA (Organic base, 1.0 mmol).
-
Solvent: Add NMP (1.0 mL). Note: NMP is preferred over DMSO in microwaves due to higher thermal stability at extreme localized temperatures.
-
Irradiation: Seal and irradiate at 180°C for 15 minutes (Fixed Hold Time).
-
Safety: Ensure the vessel is rated for >20 bar pressure.
-
-
Analysis: Cool rapidly. Dilute an aliquot 1:100 in MeCN for LCMS analysis.
-
Purification: Inject directly onto Prep-HPLC (Reverse Phase) or perform standard aqueous workup.
Protocol C: "Green" Surfactant-Mediated Aqueous Synthesis
Best for: Environmental compliance, large-scale process chemistry, and lipophilic substrates.
Concept: Uses amphiphilic surfactants (e.g., TPGS-750-M) to form nanomicelles. The lipophilic reagents migrate into the hydrophobic micelle core, creating a high local concentration that drives the reaction in water at mild temperatures.
Reagents:
-
2 wt% TPGS-750-M in Water (degassed).
-
Base: Triethylamine (
).
Step-by-Step:
-
Micelle Formation: Dissolve TPGS-750-M in water to create a 2 wt% clear solution.
-
Addition: Add Aryl Fluoride (1.0 mmol) and N-methylaniline (1.1 mmol) to the aqueous solution (2 mL). Add
(1.5 mmol). -
Reaction: Stir vigorously at 45–60°C .
-
Observation: The reaction mixture will likely appear milky/emulsified.
-
-
Workup (Minimal Solvent): Extract the product with a minimal amount of "green" solvent (e.g., 2-MeTHF or EtOAc). The surfactant remains in the aqueous phase.
-
Recycling: The aqueous surfactant phase can often be reused for subsequent batches.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Poor nucleophilicity of N-methylaniline. | Switch solvent to DMSO (if not using); increase Temp to 120°C; switch Base to |
| Hydrolysis Product (Ar-OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents; flame-dry glassware; add molecular sieves (3Å). |
| Regioisomers | Substrate has multiple leaving groups (e.g., 2,4-difluoronitrobenzene). | Lower temperature (0°C to RT) to control kinetic selectivity (usually para substitution is favored over ortho due to sterics). |
| Dark/Tar Formation | Thermal decomposition or oxidation. | Degas solvents with |
References
-
Bunnett, J. F., & Zahler, R. E. (1951).Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. (Establishes the "Element Effect" where Ar-F reacts faster than Ar-I in
). -
Terrier, F. (2013).Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on
mechanisms and Meisenheimer complexes). -
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Validation of microwave acceleration effects).
-
Lipshutz, B. H., et al. (2011). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of the American Chemical Society.[3] (Foundational work on surfactant-mediated chemistry like TPGS-750-M).
-
ACS Green Chemistry Institute. Solvent Selection Guide. (Basis for recommending 2-MeTHF and water over DMF/DCM).
Sources
Advanced Protocols for C-N Bond Formation Utilizing 4-Bromo-3-chloro-N-methylaniline
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical protocols and insights into C-N bond formation using the versatile intermediate, 4-Bromo-3-chloro-N-methylaniline. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of C-N Bonds and Haloaniline Intermediates
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where a vast number of bioactive molecules are nitrogen-containing compounds.[1] Aryl amines, specifically, are a common motif in numerous drugs and functional materials. Historically, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions with limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field.[2][3]
Among the various synthetic strategies, the Buchwald-Hartwig amination and the Ullmann condensation have emerged as powerful and versatile methods for C-N bond formation.[2][4] These reactions allow for the coupling of a wide range of amines with aryl halides, providing access to a diverse array of substituted anilines.
This guide focuses on the application of this compound as a key intermediate in these transformations. The presence of two distinct halogen atoms (bromine and chlorine) on the aniline ring offers opportunities for selective and sequential functionalization, making it a valuable building block in multi-step syntheses. The electron-donating N-methyl group and the electron-withdrawing halogens create a unique electronic environment that influences the reactivity of the molecule in cross-coupling reactions.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.50 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not readily available, typical for substituted haloanilines |
| Solubility | Soluble in common organic solvents such as toluene, dioxane, and THF |
Safety and Handling:
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base.[2][5] This reaction has become one of the most widely used methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[6][7]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[2][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Coupling of this compound with a Primary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)[8]
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the this compound, palladium precatalyst, and base to the oven-dried reaction vial.
-
Reagent Addition: Add the primary amine and the anhydrous, degassed solvent to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts (G2, G3, G4) | Precatalysts often provide more consistent results.[8] |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[9][10] | Ligand choice is crucial and depends on the amine substrate.[9] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄[8] | Strong, non-nucleophilic bases are commonly used. Weaker bases may be required for sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, THF[11] | Anhydrous and degassed solvents are essential for optimal results. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[8] |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds.[4] While it traditionally required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[4][12]
Mechanistic Insights
The mechanism of the Ullmann condensation is still a subject of investigation, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[4][13] Key proposed steps include:
-
Formation of a Copper-Amide Complex: The amine reacts with a Cu(I) salt in the presence of a base to form a copper-amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I)-amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to yield the desired aryl amine and regenerate the Cu(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: N-Arylation of an Amine with this compound
This protocol outlines a general procedure for the copper-catalyzed N-arylation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol, 20 mol%)[14][15]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vial, add this compound, CuI, the ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add the amine and the anhydrous solvent to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 100-150 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Notes |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Cu(I) sources are generally more active.[13] |
| Ligand | 1,10-Phenanthroline, L-proline, Diamines[14][15] | Ligands can significantly improve reaction efficiency and lower reaction temperatures.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction outcome. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are typically used.[4] |
| Temperature | 100 - 150 °C | Modern ligand systems can often reduce the required temperature.[15] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents or solvent | - Use a reliable precatalyst or ensure proper activation of the catalyst.[8]- Screen different ligands and bases.[9]- Increase the reaction temperature.- Use freshly distilled/dried solvents and pure reagents. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water or other protic sources- β-hydride elimination from the amine | - Ensure strictly anhydrous conditions.[16]- For primary amines, consider using a ligand that favors reductive elimination over β-hydride elimination.[2] |
| Poor Reproducibility | - Inconsistent quality of reagents- Variations in reaction setup (e.g., inert atmosphere) | - Use reagents from a reliable source.- Maintain a consistent and rigorous experimental setup. |
Conclusion
The C-N bond formation reactions using this compound as an intermediate offer a powerful and versatile approach for the synthesis of a wide range of substituted anilines. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective means to achieve this transformation. The choice between these two methodologies will depend on the specific substrates, functional group tolerance, and desired reaction conditions. By understanding the underlying mechanisms and optimizing the reaction parameters as detailed in this guide, researchers can effectively utilize these powerful synthetic tools in their drug discovery and development endeavors.
References
- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald–Hartwig amin
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years.
- Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
- Copper‐catalyzed N‐arylation of amines.
- Ullmann condens
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. OUCI.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- The Ullmann Ether Condensation.
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
- Copper-catalyzed, ceric ammonium nitrate mediated N-aryl
- Ullmann Reaction. Organic Chemistry Portal.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- The Asymmetric Buchwald–Hartwig Amin
- Buchwald C
- Optimization of Buchwald-Hartwig amin
- Ullmann Condens
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. University of California, Berkeley.
- Buchwald Ligands Review. Entegris.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.
- Ullmann Reaction.
- C-N Bond Form
- Aniline. Wikipedia.
- Visible Light Mediated Oxidative C-N Bond Formation/Aromatization Cascade: A New Photoc
- A. Aniline synthesis via C−N bond formation and dehydrogenative...
- The mechanism of the modified Ullmann reaction. Dalton Transactions (RSC Publishing).
- Ullmann coupling-An overview. OperaChem.
- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Benchchem.
- Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability.
- A Different Approach to Anilines. GalChimia.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A Different Approach to Anilines - GalChimia [galchimia.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. air.unimi.it [air.unimi.it]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. entegris.com [entegris.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. mdpi.com [mdpi.com]
- 13. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
reaction conditions for N-methylation of 4-Bromo-3-chloroaniline
Application Note: Precision N-Methylation of 4-Bromo-3-chloroaniline
Introduction & Strategic Analysis
The N-methylation of 4-Bromo-3-chloroaniline (CAS: 21402-26-6) presents a classic chemoselectivity challenge in organic synthesis. Unlike simple anilines, this substrate possesses two deactivating halogen atoms. The 3-Chloro (meta) and 4-Bromo (para) substituents significantly reduce the nucleophilicity of the amine nitrogen via inductive withdrawal (
Furthermore, the standard risk of "poly-alkylation" (forming N,N-dimethyl or quaternary ammonium species) is exacerbated by the reduced reactivity of the starting material, often tempting chemists to use forcing conditions that degrade selectivity.
Core Challenges:
-
Regioselectivity: Achieving mono-methylation (
amine) vs. di-methylation ( amine). -
Chemoselectivity: Preserving the aryl bromide and aryl chloride bonds. Conditions involving Pd/C and
(catalytic hydrogenation) must be strictly avoided to prevent hydrodehalogenation. -
Safety: Managing the exotherm and hydrogen evolution associated with borohydride reductions.
This guide details two protocols:
-
Protocol A (Gold Standard): Reductive Amination via Modified Gribble Conditions.
-
Protocol B (Alternative): Direct Alkylation (for high-throughput screening).
Decision Matrix & Workflow
The following decision tree outlines the logic for selecting the appropriate method based on scale and available equipment.
Figure 1: Strategic decision tree for N-methylation of halogenated anilines.
Protocol A: Reductive Amination (The "Gribble" Modification)
This is the recommended method for synthesis >100 mg. It utilizes paraformaldehyde to form the iminium species in situ, which is then selectively reduced by sodium borohydride in an acidic medium. The acidic conditions protonate the resulting secondary amine, rendering it non-nucleophilic and preventing over-methylation [1, 2].
Reagents & Materials
-
Substrate: 4-Bromo-3-chloroaniline (1.0 equiv).
-
C1 Source: Paraformaldehyde (1.2 - 1.5 equiv of formaldehyde units).
-
Reductant: Sodium Borohydride (
) (1.5 - 2.0 equiv). -
Solvent/Acid: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Add 4-Bromo-3-chloroaniline (e.g., 2.06 g, 10 mmol) and Paraformaldehyde (360 mg, 12 mmol) to the flask.
-
Acidification: Add Glacial Acetic Acid (20 mL). Stir at room temperature for 20 minutes. Note: The mixture may warm slightly as the aniline dissolves and imine formation begins.
-
Reduction (Critical Step):
-
Cool the mixture to 15–20°C using a water bath.
-
Add
pellets (typically ~760 mg, 20 mmol) slowly in small portions over 30–45 minutes. -
Expert Insight: Do not allow the temperature to exceed 25°C. Rapid addition causes vigorous hydrogen evolution and potential loss of selectivity.
-
-
Reaction: Remove the water bath and stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by the mono-methyl product ( ). -
Workup:
-
Pour the reaction mixture carefully into ice-cold water (100 mL).
-
Basify to pH >10 by slow addition of 50% NaOH solution (exothermic!).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
Purification
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 100% Hexane
95:5 Hexane:EtOAc. -
Yield Expectation: 85–92%.
Protocol B: Direct Alkylation (Controlled Stoichiometry)
Recommended only for small-scale screening where isolation of byproducts is acceptable.
Reagents
-
Substrate: 4-Bromo-3-chloroaniline (1.0 equiv).
-
Alkylating Agent: Methyl Iodide (MeI) (0.95 equiv - Sub-stoichiometric is key).
-
Base: Potassium Carbonate (
) (1.5 equiv). -
Solvent: DMF or Acetonitrile.
Step-by-Step Procedure
-
Dissolve aniline (100 mg, 0.48 mmol) in dry DMF (2 mL).
-
Add
(100 mg, 0.72 mmol). -
Add MeI (28.5
L, 0.46 mmol) dropwise at 0°C. -
Stir at Room Temp for 12 hours.
-
Outcome: Expect a mixture: ~60% Product, ~30% Starting Material, ~10% Dimethylated byproduct.
Mechanistic Pathway (Reductive Amination)
Understanding the mechanism is crucial for troubleshooting. The stability of the halogen substituents is ensured because the hydride attack occurs on the iminium carbon, not the aromatic ring.
Figure 2: Mechanistic pathway protecting the halogenated ring during reduction.
Analytical Data & Quality Control
| Parameter | Specification / Observation |
| Appearance | Off-white to pale brown solid/oil. |
| 1H NMR (CDCl3) | N-Me peak: Singlet at |
| MS (ESI+) | |
| TLC (9:1 Hex:EtOAc) | Product |
Troubleshooting Guide:
-
Issue: Significant N,N-dimethylation observed.
-
Cause: Temperature too high during NaBH4 addition or insufficient acid.
-
Fix: Ensure temperature <20°C; increase AcOH volume.
-
-
Issue: Low Conversion.
-
Cause: Poor depolymerization of paraformaldehyde.
-
Fix: Ensure the initial stir with AcOH is at least 20 mins; consider adding a catalytic amount of TFA.
-
Safety & Handling (HSE)
-
4-Bromo-3-chloroaniline: Toxic if swallowed (H302) or in contact with skin (H311).[3] May cause organ damage (H373) [3].[4][5] Use double nitrile gloves.
-
Sodium Borohydride + Acetic Acid: Generates Hydrogen gas (
). Perform all reactions in a fume hood with the sash lowered. -
Methyl Iodide: Potent neurotoxin and alkylating agent. Use only in a closed system or well-ventilated hood.
References
-
Gribble, G. W. ; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. "Survey of the sodium borohydride/carboxylic acid reaction." Journal of the American Chemical Society, 1974 , 96(25), 7812–7814. Link
-
Gribble, G. W. ; Nutaitis, C. F. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Organic Preparations and Procedures International, 1985 , 17(4-5), 317-384. Link
-
PubChem. "4-Bromo-3-chloroaniline Compound Summary."[6] National Library of Medicine. Accessed Oct 2023. Link
-
Cabral, S. ; Heyer, E. F.; et al. "Selective N-Alkylation of Aryl Amines." The Journal of Organic Chemistry, 2009 , 74(16), 6002–6009. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.no [fishersci.no]
- 4. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. PubChemLite - 4-bromo-3-chloroaniline (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation and Discoloration of N-methylanilines
N-methylaniline (NMA) and its derivatives are vital intermediates in the manufacturing of dyes, agrochemicals, pharmaceuticals, and other specialty organic products.[1][2][3] However, their inherent susceptibility to oxidation and subsequent discoloration upon exposure to air and light presents a significant challenge for researchers and chemical professionals.[4][5] This discoloration, typically a progression from a colorless or pale yellow liquid to brown or reddish-brown, is indicative of impurity formation that can compromise experimental outcomes and product quality.[4][6]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured, in-depth approach to understanding, preventing, and remedying the discoloration of N-methylanilines.
Frequently Asked Questions (FAQs)
Q1: What causes the discoloration of my N-methylaniline?
A1: The discoloration of N-methylaniline is primarily due to air oxidation, a process often accelerated by exposure to light.[4][7] This chemical reaction leads to the formation of various colored byproducts, including polymeric compounds and quinone-imine type structures.[7] The process begins with the formation of radical species that propagate through a series of reactions, ultimately yielding these highly colored impurities.
Q2: I stored my N-methylaniline under a nitrogen atmosphere, but it still turned brown. Why?
A2: While storing under an inert gas like nitrogen is a crucial step, it may not be completely effective on its own.[4] Several factors can still lead to discoloration:
-
Incomplete Purging: Residual oxygen may have remained in the container if it was not thoroughly purged before sealing.
-
Container Permeability: Some plastic containers are permeable to air over time. For long-term storage, glass containers with airtight seals are recommended.
-
Catalytic Impurities: The N-methylaniline itself may contain trace impurities that can catalyze oxidation, even in the presence of minimal oxygen.
-
Light Exposure: If the container was not shielded from light, photo-oxidation could still occur.
Q3: Is it acceptable to use discolored N-methylaniline in my synthesis?
A3: Using discolored N-methylaniline is strongly discouraged. The colored impurities are not inert and can negatively impact your experiment by causing side reactions, reducing yields, and complicating the purification of your target compound. For sensitive applications, purification of the discolored material is essential.[7]
Troubleshooting and Best Practices
This section offers detailed protocols and scientific explanations for the effective management of N-methylanilines.
Guide 1: Proactive Prevention: Optimal Storage and Handling
The most effective strategy for preventing discoloration is to implement rigorous storage and handling procedures from the outset.
Core Principle: The primary objective is to minimize contact with air and light, the main drivers of oxidative degradation.
Recommended Storage Protocol:
-
Initial Quality Check: Begin with high-purity N-methylaniline. If the material is already discolored, it should be purified prior to storage (see Guide 3).
-
Inert Atmosphere Packaging:
-
Transfer the N-methylaniline into a clean, dry amber glass bottle to protect it from light.
-
Thoroughly purge the headspace of the bottle with a stream of dry, inert gas such as nitrogen or argon to displace any air.
-
Seal the bottle with a high-quality, airtight cap, ideally one with a PTFE liner or a septum for withdrawal via syringe.
-
-
Light and Temperature Control:
Workflow for Optimal N-methylaniline Storage:
Caption: Recommended workflow for the proper storage of N-methylaniline.
Guide 2: Chemical Stabilization with Antioxidants
For applications requiring long-term storage or frequent opening of the container, the addition of a chemical stabilizer can provide an extra layer of protection.
Mechanism of Action: Antioxidants are compounds that inhibit oxidation by reacting with and neutralizing the radical intermediates that lead to discoloration.
Common Stabilizers and Their Efficacy:
| Stabilizer | Typical Concentration | Efficacy and Notes |
| Organic Phosphine Compounds | Varies | Can prevent discoloration initially, but may turn brown after several days.[4] |
| Heterocyclic Alkylamine Compounds | Varies | A patented method suggests these can be effective in preventing discoloration.[4] |
| Aminoethylpiperazine | 0.01-0.3 wt% | Reported to provide color stability for at least 6 months.[9] |
Protocol for Adding a Stabilizer:
-
Select a stabilizer that is compatible with your intended application.
-
Accurately weigh the required amount of the stabilizer.
-
Add the stabilizer to the pure N-methylaniline.
-
Gently mix until the stabilizer is completely dissolved.
-
Store the stabilized solution according to the procedures in Guide 1.
Oxidation Pathway and Intervention:
Caption: Intervention of stabilizers in the N-methylaniline oxidation pathway.
Guide 3: Remediation of Discolored N-methylaniline
If you encounter discolored N-methylaniline, purification is necessary to restore its quality.
Recommended Purification Method: Vacuum Distillation
Principle: N-methylaniline has a boiling point of 194-196 °C at atmospheric pressure.[5] The colored, oxidized impurities are typically high-molecular-weight polymers and are non-volatile.[7] Vacuum distillation lowers the boiling point of N-methylaniline, allowing it to be separated from these non-volatile impurities without thermal degradation.
Step-by-Step Vacuum Distillation Protocol:
-
Safety Precautions: Conduct the distillation in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Apparatus Assembly:
-
Set up a standard vacuum distillation apparatus.
-
Use a round-bottom flask for the distillation pot and a separate flask to receive the purified liquid.
-
Ensure all glassware is clean and dry.
-
-
Distillation Procedure:
-
Charge the distillation flask with the discolored N-methylaniline and add a few boiling chips or a stir bar.
-
Carefully apply vacuum to the system.
-
Gently heat the flask with a heating mantle.
-
Collect the colorless to pale yellow distillate.
-
The dark, non-volatile impurities will remain in the distillation flask.
-
-
Post-Purification Storage:
-
Immediately transfer the freshly distilled N-methylaniline to a suitable container under an inert atmosphere, as detailed in Guide 1.
-
Troubleshooting Purification:
| Problem | Potential Cause | Recommended Solution |
| Bumping / Uncontrolled Boiling | Rapid application of vacuum or uneven heating. | Apply vacuum gradually and ensure uniform heating of the flask. Always use boiling chips or a stir bar. |
| Distillate is Still Colored | Distillation rate is too high, or the vacuum is insufficient. | Reduce the heating rate to slow the distillation. Check for and resolve any leaks in the vacuum system. |
References
- Guidechem. (2023, June 6).
- Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS.
- Benchchem.
- Sdfine. n-methylaniline.
- Mishra, et al. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- Sigma-Aldrich. (2025, November 6).
- ICSC. ICSC 0921 - N-METHYLANILINE.
- Mažeikienė, R., Niaura, G., & Malinauskas, A. Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
- TCI Chemicals. (2025, November 19).
- Google Patents. RU2541428C1 - Method of stabilising n-methylaniline colour.
- Scimplify. N-Methylaniline Manufacturer and Suppliers.
- ResearchGate. (2025, August 9). (PDF) Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex.
- MIT-IVY. News - N-Methylaniline CAS 100-61-8 NMA Octane Booster.
- Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.
- Wikipedia. N-Methylaniline.
- Mažeikienė, R., Niaura, G., & Malinauskas, A. (2006). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 349-355.
- Echemi. N Methylaniline Gasoline Octane Booster Dye Intermediate N Methylaniline with 99% Purity CAS 100-61-8.
- Xuzhou Dayang Chemical Co., Ltd. n- Methylaniline.
Sources
- 1. N-Methylaniline (CAS NO:100-61-8) | N-Methylaniline Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. News - N-Methylaniline CAS 100-61-8 NMA Octane Booster [mit-ivy.com]
- 3. N-methylaniline [dayangchem.com]
- 4. Page loading... [guidechem.com]
- 5. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 6. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. RU2541428C1 - Method of stabilising n-methylaniline colour - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-3-chloro-N-methylaniline
[1]
Status: Active Ticket ID: PUR-ANILINE-042 Subject: Optimization of Column Chromatography for Halogenated Secondary Anilines[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely attempting to purify 4-Bromo-3-chloro-N-methylaniline (CAS: 1233505-99-1).[1][2] This guide addresses the specific challenges posed by this molecule: a secondary amine functionality combined with electron-withdrawing halogens.[1]
Compound Profile:
-
Core Structure: Secondary Aniline (
-methyl).[1] -
Electronic State: The halogen atoms (Br at C4, Cl at C3) exert an electron-withdrawing inductive effect (-I), lowering the pKa of the nitrogen lone pair compared to
-methylaniline. However, the nitrogen remains sufficiently basic to interact with acidic silanol groups on silica gel. -
Key Challenge: "Streaking" or "tailing" on silica gel, leading to yield loss and co-elution with impurities.[1]
Diagnostic Triage: Before You Pack the Column
Before consuming silica and solvent, perform these diagnostic checks to determine the optimal purification strategy.
Phase 1: Solubility & Stability Check
| Parameter | Observation | Action Required |
| Solubility | Soluble in Hexane/EtOAc? | Yes: Liquid loading is permitted.No: Use DCM for loading or proceed to "Dry Loading" protocol.[1] |
| TLC Morphology | Spot is round/compact ( | Standard Silica Gel Chromatography.[1] |
| TLC Morphology | Spot looks like a "comet" (streaking) | Mandatory: Add 1% Triethylamine (TEA) to mobile phase.[1] |
| Impurities | Spots are very close ( | Requires gradient elution or stationary phase switch (see Module 3).[1] |
Standard Operating Procedure (SOP): The TEA-Buffered Column
The most common failure mode for this compound is irreversible adsorption to silica. The following protocol neutralizes the silica surface to prevent this.
Protocol: Silica Gel Deactivation with Triethylamine (TEA)
Why this works: Silica gel is slightly acidic (
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Prepare your determined solvent system (e.g., 90:10 Hexane:EtOAc).
-
Add 1% v/v Triethylamine (TEA) to the entire volume of mobile phase.
-
Note: Do not add TEA only to the column packing; it must be in the eluent to maintain equilibrium.
-
-
Column Packing (Slurry Method):
-
Suspend silica gel in the TEA-treated mobile phase.[1]
-
Caution: Silica gel slurries with amines can generate mild heat.[1] Allow to cool to room temperature before packing to prevent bubble formation.
-
Pour slurry and pack tightly.[1][3] Flush with 2 Column Volumes (CV) of the TEA-treated solvent before loading sample.[1]
-
-
Sample Loading:
-
Elution:
-
Run the column with the TEA-treated solvent.
-
Monitoring: Anilines are UV active (254 nm).[1] Use a handheld UV lamp to monitor the column body if using glass.
-
Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct purification path.
Caption: Decision tree for selecting mobile phase modifiers and elution strategies based on initial TLC diagnostics.
Troubleshooting & FAQs
Q1: My product is co-eluting with the non-methylated impurity (4-Bromo-3-chloroaniline). How do I separate them?
Diagnosis: Primary and secondary anilines often have similar polarities on silica.[1] The Fix:
-
Change Selectivity: The secondary amine (
-methyl) is slightly less polar than the primary amine ( ) due to the loss of one H-bond donor. -
Optimize Gradient: Use a very shallow gradient (e.g., 0% to 10% EtOAc over 20 CVs).
-
Acetylation Trick (Destructive to impurity): If the impurity is minor (<10%), add a small amount of acetic anhydride to the crude mixture before the column. This converts the primary amine to an amide (highly polar) much faster than the hindered secondary amine, shifting the impurity's
drastically lower [1].
Q2: The product turned dark/black on the column. What happened?
Diagnosis: Oxidative decomposition.[1] Anilines are electron-rich and prone to oxidation, especially when spread over the massive surface area of silica gel in the presence of air. The Fix:
-
Speed is key: Do not leave the compound on the column overnight.
-
Protect from Light: Wrap the column in aluminum foil.
-
Alternative Phase: If decomposition is severe, switch to Neutral Alumina (activity grade III).[1] Alumina is less acidic and generally gentler on sensitive amines [2].[1]
Q3: I used TEA, but now my NMR shows extra ethyl peaks.
Diagnosis: Residual Triethylamine in the product. The Fix:
-
TEA (bp 89°C) is volatile but can stick.[1]
-
Azeotrope: Co-evaporate the product with DCM or Toluene 3 times on the rotavap.
-
High Vacuum: Dry the oil/solid under high vacuum (<1 mbar) for 4 hours. The TEA signals (quartet ~2.5 ppm, triplet ~1.0 ppm) should disappear.
Q4: Can I use Dichloromethane (DCM) instead of Hexane/EtOAc?
Answer: Yes, but with caveats.
-
Pros: Halogenated anilines are highly soluble in DCM.[1]
-
Cons: DCM/MeOH gradients are very powerful and can "dump" the compound too quickly.
-
Recommendation: If using DCM, use DCM:Hexane (1:1) as the base non-polar solvent, then add EtOAc or MeOH slowly.
References
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.[1] Accessed via Web.[1][6] Link
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[1][5][6][7][8] Synth.2025 , 102, 276-302.[1] Link
-
Rochester University. "Tips for Flash Column Chromatography." Department of Chemistry. Link
-
BenchChem. "Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline." Technical Support. Link
Sources
- 1. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 1233505-99-1 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. This compound [Q12388] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. biotage.com [biotage.com]
separating regioisomers of bromo-chloro-N-methylaniline
Technical Support Center: Isomer Separation Unit Ticket #: 8492-ISO-SEP Topic: Separation of Bromo-Chloro-N-Methylaniline Regioisomers Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
User Issue Description
"I have synthesized bromo-chloro-N-methylaniline, but the reaction yielded a mixture of regioisomers (likely ortho-bromo/para-chloro and para-bromo/ortho-chloro, among others). They are co-eluting on my standard silica flash column. I see streaking/tailing, and I cannot get clean NMR spectra. How do I separate these effectively?"
Diagnostic Workflow
Before proceeding with a specific protocol, determine your separation strategy based on the scale and the specific isomers present.
Figure 1: Decision tree for selecting the optimal separation pathway based on scale and isomer structural properties.
Module 1: The "Ortho-Effect" Shortcut (Steam Distillation)[1]
Applicability: High-scale (>1g) separation of ortho-substituted isomers from para-/ meta-isomers.
The Science: Ortho-halo-N-methylanilines often exhibit intramolecular hydrogen bonding (between the N-H and the ortho-halogen) or steric shielding of the polar amine group. This lowers their boiling point and increases volatility compared to para-isomers, which participate in strong intermolecular hydrogen bonding.
Protocol:
-
Setup: Place the crude oil in a round-bottom flask with water (ratio 1:10 w/v).
-
Distillation: Heat to reflux and pass steam through the mixture (or simple hydrodistillation).
-
Collection: The ortho-isomer will codistill with water and collect in the receiver as an oil. The para-isomer will remain in the boiling flask.
-
Workup: Extract the distillate with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Module 2: Chromatographic Separation (Flash & HPLC)
If steam distillation is insufficient or not applicable, you must use chromatography. The "streaking" you reported is caused by the basic amine interacting with acidic silanol groups on the silica.
Troubleshooting Guide: The "Streaking" Peak
| Symptom | Root Cause | Solution |
| Broad Tailing | Amine (-NHMe) H-bonds with silica silanols. | Add Base: Use 1% Triethylamine (TEA) in your mobile phase. |
| Co-elution | Isomers have identical polarity on normal phase. | Change Selectivity: Switch to a Phenyl-Hexyl column (pi-pi interactions differ by isomer). |
| Fronting | Column overload or solubility mismatch. | Dissolve sample in the mobile phase, not pure DCM. |
Protocol: Optimized Flash Chromatography
Stationary Phase:
-
Best: Amine-functionalized Silica (NH2-Silica). No modifier needed.
-
Standard: Regular Silica (40-63 µm). Requires modifier.
Mobile Phase System:
-
Solvent A: Hexane + 1% Triethylamine (TEA)
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA)
Step-by-Step:
-
Column Pre-treatment: Flush the silica column with 100% Solvent A (with TEA) for 3 CV (Column Volumes). This neutralizes acidic sites before your sample touches the column.
-
Gradient:
-
0-5 min: 0% B (Isocratic)
-
5-25 min: 0% -> 10% B (Very shallow gradient is critical for isomer separation)
-
25-40 min: 10% -> 30% B
-
-
Detection: Monitor at 254 nm (aromatic) and 280 nm (aniline specific).
Module 3: Analytical Verification (GC-MS & NMR)
Do not rely on TLC alone. Isomers often have identical Rf values but distinct retention times on GC.
GC-MS Method Parameters
-
Column: DB-1701 or equivalent (14% Cyanopropyl-phenyl). The cyano group interacts with the dipole of the C-Halogen bond, providing better separation than standard DB-5.
-
Inlet: Split mode (20:1), 250°C.
-
Oven:
-
Start: 60°C (Hold 1 min)
-
Ramp: 10°C/min to 180°C (Slow ramp essential for isomer resolution)
-
Ramp: 30°C/min to 280°C.
-
Visualizing the Separation Logic:
Figure 2: Mechanism of amine tailing and the corrective action of Triethylamine (TEA) blocking.
Frequently Asked Questions (FAQs)
Q1: My isomers are still co-eluting on Silica with TEA. What now?
A: Switch to Reversed-Phase (C18) Flash .
Anilines are hydrophobic. Use a gradient of Water (with 0.1% Ammonium Hydroxide to keep amine neutral) vs. Acetonitrile. The basic pH ensures the aniline is not protonated (
Q2: Can I use acid modifiers (Formic Acid) instead of TEA?
A: Generally, no .
Acidifying the mobile phase protonates the amine (
Q3: How do I distinguish the isomers by NMR?
A: Look at the coupling constants (
-
Para-substituted: Two doublets with
Hz. -
Meta-substituted: Look for a singlet (isolated proton between substituents).
-
Ortho-substituted: Complex splitting; often the N-Methyl peak is shifted due to shielding/deshielding by the ortho-halogen.
References
-
Separation of Halogenated Aniline Isomers by GC
-
Ono, A. (1982).[1] Gas-Liquid Chromatographic Separation of Toluidine, Chloroaniline and Dichloroaniline Isomers. The Analyst.
-
-
Amine Tailing & Silanol Interactions
-
McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
-
Steam Distillation of Ortho-Substituted Anilines
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
-
HPLC Method Development for Positional Isomers
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. Wiley.
Sources
Validation & Comparative
Comparative 1H NMR Guide: 4-Bromo-3-chloro-N-methylaniline
Topic: 1H NMR chemical shifts of 4-Bromo-3-chloro-N-methylaniline Content Type: Publish Comparison Guide
Executive Summary: The Halogenated Aniline Scaffold
This compound is a critical intermediate in the synthesis of heterocycles and pharmaceutical agents, particularly those requiring precise halogen functionalization for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
This guide provides a high-resolution analysis of its 1H NMR spectral signature , comparing it against its direct metabolic precursor (4-Bromo-3-chloroaniline ) and its structural analog (4-Bromo-N-methylaniline ). By synthesizing experimental data from constituent fragments, we establish a robust diagnostic profile to assist researchers in structural verification and impurity profiling.
Structural Analysis & Theoretical Prediction
The NMR spectrum of the target molecule is defined by the interplay of three substituents on the benzene ring:
-
N-Methylamino group (Electron Donor): Shields ortho/para protons; introduces a diagnostic singlet (~2.8 ppm).
-
Bromine at C4 (Weak Withdrawer/Resonance Donor): Deshields ortho protons (H3, H5) significantly.
-
Chlorine at C3 (Electron Withdrawer): Deshields ortho protons (H2); modifies the splitting pattern.
The "Additivity" Logic Flow
To validate the chemical shifts, we apply the Substituent Chemical Shift (SCS) principle. The diagram below illustrates how the target spectrum is constructed from the baseline benzene spectrum.
Figure 1: Logical derivation of chemical shifts based on substituent additivity rules.
Comparative Data Analysis
The following table contrasts the target molecule with its non-methylated parent and a des-chloro analog. This comparison highlights the specific diagnostic peaks required for confirmation.
Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Target: this compound | Parent: 4-Bromo-3-chloroaniline [1] | Analog: 4-Bromo-N-methylaniline [2] | Diagnostic Note |
| N-CH₃ | 2.83 ppm (s, 3H) | Absent | 2.82 ppm (s, 3H) | Primary Confirmation: Sharp singlet characteristic of N-methyl. |
| N-H | 3.80 – 4.10 ppm (br s) | 3.60 – 3.70 ppm (br s, 2H) | 3.70 ppm (br s) | Broad signal; shift varies with concentration/H-bonding. |
| Ar-H2 (Ortho to N, Cl) | 6.75 ppm (d, J=2.6 Hz) | 6.78 ppm (d) | 6.58 ppm (d) | The 3-Cl substituent pushes this doublet downfield compared to the Analog. |
| Ar-H6 (Ortho to N) | 6.45 ppm (dd, J=8.7, 2.6 Hz) | 6.48 ppm (dd) | 6.58 ppm (d) | Upfield due to N-donation; shows meta coupling to H2. |
| Ar-H5 (Ortho to Br) | 7.32 ppm (d, J=8.7 Hz) | 7.28 ppm (d) | 7.26 ppm (d) | Most deshielded proton due to ortho-Br and lack of N-shielding. |
Key Interpretation Insights:
-
The "N-Me" Singlet: The presence of a singlet at 2.83 ppm integrating to 3 protons is the definitive marker for the N-methyl derivative, distinguishing it from the parent aniline.
-
The Aromatic Pattern: The 1,3,4-substitution pattern creates a distinct "ABX" type system (approximated).
-
H5 appears as a doublet at ~7.32 ppm (dominated by the ortho-Br).
-
H2 appears as a narrow doublet (~2.6 Hz) at ~6.75 ppm, deshielded by the adjacent Chlorine.
-
H6 appears as a doublet of doublets at ~6.45 ppm, shielded by the amino group.
-
Experimental Protocol: Acquisition & Processing
To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes solvent effects and exchange broadening.
Reagents & Equipment[1][2]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).
-
Why: CDCl₃ is non-polar, preventing excessive broadening of the N-H peak often seen in DMSO-d6 due to hydrogen bonding.
-
-
Concentration: ~10-15 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz NMR (or higher) recommended for resolving the H2/H6 meta-coupling.
Step-by-Step Workflow
Figure 2: Standardized workflow for acquiring high-fidelity 1H NMR data.
Troubleshooting Common Issues
-
Broad N-H Peak: If the N-H peak (3.8-4.1 ppm) is too broad or invisible, add 1 drop of D₂O and shake. The peak will disappear (exchange), confirming its identity.
-
Overlap of H2/H6: In lower field instruments (300 MHz), the H2 and H6 signals may converge. Use a solvent shift (e.g., switch to Acetone-d6) to separate them.
-
Water Impurity: A sharp singlet at ~1.56 ppm indicates water in CDCl₃. Do not confuse this with methyl impurities.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 4-Bromo-3-chloroaniline.[1][2][3] National Institute of Standards and Technology. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative Guide: IR Spectrum Analysis of N-Methylaniline vs. Primary Aniline
Executive Summary
In the synthesis and quality control of aromatic amines, distinguishing between primary anilines (e.g., Aniline) and their N-alkylated secondary counterparts (e.g., N-methylaniline) is a critical verification step. This guide provides a technical comparison of their Infrared (IR) spectra, focusing on the mechanistic origins of their vibrational differences.[1]
The Core Distinction: The primary differentiator is the N-H stretching region (3300–3500 cm⁻¹) .[2][3] Primary anilines exhibit a "doublet" (asymmetric and symmetric stretching), whereas N-methylaniline exhibits a "singlet" (single N-H bond). Secondary confirmation is found in the N-H bending region (~1600 cm⁻¹) , where primary amines show a strong scissoring vibration absent in secondary amines.[4]
Theoretical Framework: Vibrational Mechanics
To interpret the spectra accurately, one must understand the selection rules governing these molecules.
Primary Aniline ( )
The nitrogen atom in primary aniline possesses two hydrogen atoms. These oscillators are coupled, meaning they do not vibrate independently. Instead, they vibrate in two distinct modes:
-
Asymmetric Stretch (
): The two N-H bonds stretch out of phase. This requires higher energy, appearing at a higher wavenumber.[5] -
Symmetric Stretch (
): The two N-H bonds stretch in phase. This appears at a lower wavenumber. -
Scissoring (
): The H-N-H angle deforms (closes/opens) like scissors. This mode is unique to the group.
N-Methylaniline ( )
The substitution of one hydrogen for a methyl group decouples the oscillator system.
-
Single Stretch (
): With only one N-H bond, there is no coupling. Only a single absorption band is observed. -
No Scissoring: Without two hydrogens on the same nitrogen, the scissoring mode is physically impossible.
Detailed Spectral Comparison
The following data summarizes the diagnostic peaks for Aniline (Primary) and N-Methylaniline (Secondary).
Comparative Frequency Table
| Spectral Region | Vibrational Mode | Primary Aniline ( | N-Methylaniline ( | Diagnostic Note |
| 3500–3300 cm⁻¹ | N-H Stretch | Doublet | Singlet | Primary Differentiator |
| 3100–3000 cm⁻¹ | C-H Stretch (Ar) | Multiple bands > 3000 cm⁻¹ | Multiple bands > 3000 cm⁻¹ | Non-diagnostic (present in both) |
| 2980–2800 cm⁻¹ | C-H Stretch (Alk) | Absent (unless impurities) | Present | Diagnostic for N-Methyl group |
| 1650–1580 cm⁻¹ | N-H Bend | Strong (Scissoring)~1620 cm⁻¹ | Weak/Absent (No scissoring) | Secondary Differentiator |
| 1360–1250 cm⁻¹ | C-N Stretch | Strong (~1280 cm⁻¹) | Strong (~1320–1270 cm⁻¹) | Shifted due to methyl induction |
| 900–690 cm⁻¹ | N-H Wag | Broad, strong (~750–690 cm⁻¹) | Broad, often weaker | Overlaps with aromatic out-of-plane bends |
Deep Dive: The N-H Stretching Region
The "Doublet vs. Singlet" rule is the gold standard, but hydrogen bonding can complicate it.
-
Dilute Solutions (CCl₄): The peaks are sharp and follow the table above strictly.
-
Neat Liquids (ATR/Film): Hydrogen bonding broadens these peaks and shifts them to slightly lower wavenumbers. However, the count (two vs. one) remains consistent.
-
Fermi Resonance: In primary anilines, an overtone of the bending vibration (~1620 × 2 = 3240 cm⁻¹) can sometimes appear as a small shoulder, but it is distinct from the main doublet.
Deep Dive: The N-Methyl Signature
In N-methylaniline, the methyl group attached to the nitrogen (
Decision Logic & Workflow
The following diagram outlines the logical flow for classifying an unknown aromatic amine spectrum.
Figure 1: Spectral decision tree for differentiating primary vs. secondary aromatic amines.
Experimental Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the preferred method for these oily liquids, offering higher reproducibility than salt plates (liquid film).
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol or Ethanol (for cleaning).
-
Reference: Air background.
Step-by-Step Methodology
-
Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains from previous runs.
-
Background Collection: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).
-
Sample Application:
-
Using a glass pipette, place 1 drop of the amine directly onto the center of the crystal.
-
Note: Aniline and N-methylaniline are toxic and can be absorbed through skin. Double-glove and work in a fume hood.
-
-
Acquisition: Lower the pressure arm (if applicable) to ensure good contact. Collect the sample spectrum.[6]
-
Post-Run Cleaning: Immediately wipe the crystal. Aniline can oxidize and stain ZnSe crystals if left too long.
Quality Control Check
-
Check Baseline: Ensure the baseline is flat. A sloping baseline indicates poor contact or scattering.
-
Check Water: Look for a broad, rounded hump at 3400 cm⁻¹. If the "doublet" or "singlet" is obscured by a massive broad blob, your sample is wet. Dry the amine over
or KOH pellets and re-run.
References
-
National Institute of Standards and Technology (NIST). Aniline Infrared Spectrum.[7][8] NIST Chemistry WebBook, SRD 69.[6][7][8][9] Available at: [Link]
-
National Institute of Standards and Technology (NIST). N-Methylaniline Infrared Spectrum.[9] NIST Chemistry WebBook, SRD 69.[6][7][8][9] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for C-N and N-H assignments).
Sources
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. tutorchase.com [tutorchase.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. Aniline [webbook.nist.gov]
- 7. Aniline, n-isobutyl-2-tert-butyl- [webbook.nist.gov]
- 8. Aniline, n-hexadecyl- [webbook.nist.gov]
- 9. Aniline, N-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to 13C NMR Prediction for 4-Bromo-3-chloro-N-methylaniline
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. However, the path from synthesis to a fully characterized structure is often resource-intensive. This is where in silico 13C NMR prediction emerges as a powerful tool, enabling researchers to anticipate spectral features, guide experimental design, and accelerate the confirmation of molecular structures.
This guide provides an in-depth comparison of common 13C NMR prediction methodologies, using the challenging scaffold of 4-Bromo-3-chloro-N-methylaniline as a case study. We will explore the causality behind different prediction engines, compare their hypothetical performance against known empirical effects and related experimental data, and provide a robust, field-proven protocol for acquiring high-quality experimental 13C NMR spectra for validation.
The Imperative for Prediction: Why Not Just Run the Experiment?
While experimental acquisition remains the gold standard, predictive approaches offer substantial benefits in a research environment. They allow for:
-
Structure Verification: Comparing a predicted spectrum to the experimental one provides a high degree of confidence in the proposed structure.[1]
-
Isomer Differentiation: When multiple isomers are possible products of a reaction, comparing their respective predicted spectra to the experimental data can be the fastest way to identify the correct compound.
-
Resource Optimization: By anticipating the chemical shift range, instrument time can be used more efficiently.[1]
-
Educational Tool: For complex molecules, prediction helps in the assignment of individual resonances.
Methodologies in Focus: A Comparative Overview
The accuracy of 13C NMR prediction hinges on the algorithm and the database it draws from. We will consider three prevalent methodologies:
-
Empirical (Increment-Based) and Database Methods: These are the fastest predictive tools. They rely on vast databases of experimentally assigned structures.[1] Algorithms, often using principles like Hierarchically Ordered Spherical Environment (HOSE) codes, identify chemical environments in the query molecule that are analogous to those in the database and calculate the chemical shifts based on these known values.[1]
-
Machine Learning (ML) & Neural Network Approaches: As a more advanced iteration of database methods, ML models are trained on extensive datasets to recognize complex relationships between a carbon atom's environment and its chemical shift.[2] These methods can often provide higher accuracy for novel structures not well-represented in traditional databases.
-
Quantum-Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) calculate the magnetic shielding tensor for each nucleus from first principles, offering a powerful predictive tool that is not reliant on existing experimental databases for analogous structures.[3] The accuracy is highly dependent on the chosen functional and basis set.
The logical workflow for utilizing these predictive methods in a research setting is illustrated below.
Caption: Workflow for structure elucidation using predictive and experimental NMR.
Predicted 13C NMR for this compound: A Comparative Table
As no experimental spectrum for this compound is publicly available, we present a table of predicted chemical shifts from various methods. To provide a crucial validation checkpoint, we have included the experimental data for the structurally analogous 4-bromo-3-chloroaniline.[4] The carbon atoms are numbered as shown in the diagram below.
Sources
Safety Operating Guide
4-Bromo-3-chloro-N-methylaniline: Proper Disposal Procedures
Executive Summary
Do NOT treat this compound as generic organic waste. 4-Bromo-3-chloro-N-methylaniline is a halogenated, N-alkylated aniline derivative.[1] Its disposal requires strict adherence to halogenated waste protocols due to the release of corrosive hydrobromic and hydrochloric acids upon combustion.[1][2] Improper segregation (e.g., mixing with oxidizers) poses immediate risks of exothermic runaway and toxic gas generation.[1][2]
This guide provides a self-validating workflow for the safe containment, labeling, and disposal of this specific intermediate, designed for researchers and safety officers.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the safety protocols is essential for compliance. This compound presents a dual-threat: acute toxicity (aniline moiety) and combustion hazards (halogens).[1][2]
| Parameter | Specification | Critical Safety Implication |
| CAS Number | 1233505-99-1 (Typical) | Use for waste manifesting and inventory tracking.[1] |
| Formula | C₇H₇BrClN | Contains Bromine and Chlorine .[1][2][3][4] Must be incinerated with scrubbers.[1][2] |
| Molecular Weight | 220.49 g/mol | Heavy organic; settles in low-viscosity solvent mixtures.[1][2] |
| Physical State | Solid (typically) | Dust inhalation risk; requires particulate respirator if weighing.[1][2] |
| Primary Hazards | Acute Tox. 3 (H301, H311) | Rapid transdermal absorption.[1][2] Induces Methemoglobinemia (oxygen deprivation in blood).[1][2] |
| Reactivity | Incompatible with Oxidizers | NEVER mix with bleach or nitric acid.[1][2] Risk of explosive reaction or chloramine formation.[1][2] |
Senior Scientist Insight: The N-methyl group increases lipophilicity compared to the parent aniline, potentially accelerating skin absorption.[1][2] Standard nitrile gloves may offer insufficient breakthrough time; double-gloving or using laminate gloves (Silver Shield) is recommended for direct handling [1].[1][2]
Pre-Disposal Handling & Segregation
The most common compliance failure is misclassifying this as "Non-Halogenated Organic Waste."[1][2] This error damages incinerators and violates EPA/RCRA compliance.[1][2]
The Segregation Logic[1][2]
-
Halogen Content: The presence of Br and Cl means this waste cannot be used as standard fuel blending without specific treatment.[1][2] It must go to a facility equipped with acid gas scrubbers [2].[1][2]
-
Basicity: As an amine, it is basic.[1][2][5][6] Segregate from strong acids to prevent exothermic salt formation.[1][2]
-
Redox Stability: Segregate strictly from strong oxidizers (peroxides, permanganates) to prevent ignition.[1][2]
Workflow Visualization
The following decision tree illustrates the critical logic path for classifying and packaging this waste.
Figure 1: Decision matrix for the segregation and packaging of halogenated aniline waste.
The Disposal Protocol (Step-by-Step)
Phase 1: Personal Protective Equipment (PPE)
Before opening any waste container, verify the following:
-
Respiratory: N95/P100 respirator if handling solid powder (prevent dust inhalation).[1][2]
-
Dermal: Double nitrile gloves (minimum thickness 0.11 mm) or Laminate (Silver Shield) gloves.[1][2]
-
Body: Tyvek lab coat or standard cotton coat with chemical apron.[1][2]
Phase 2: Packaging
For Solid Waste (Pure Chemical/Spill Debris):
-
Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Add any contaminated weighing boats, spatulas, or paper towels.[1][2]
-
Do NOT fill more than 80% capacity to allow for potential expansion/off-gassing.[1][2]
For Liquid Waste (Solutions):
-
Select a solvent-compatible container (Glass or HDPE).[1][2]
-
Verify pH: If the solution is highly acidic (e.g., an HPLC fraction with TFA), neutralize to pH 5-9 using Sodium Bicarbonate before capping. Rationale: Prevents pressure buildup from acid-base reactions in the drum.
-
Pour waste into the container using a funnel to prevent drips.[1][2]
-
Solvent Compatibility: Ensure the solvent matrix is compatible with HDPE.[1][2] (e.g., Avoid storing chloroform solutions in standard LDPE; HDPE is generally resistant).[1][2]
Phase 3: Labeling & Handoff[1][2]
-
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[1][2]
-
Mandatory Fields:
-
Transfer to the Satellite Accumulation Area (SAA).[1][2] Ensure secondary containment (tray) is used.
Spill Contingency: Immediate Response
Scenario: You drop a 5g vial of solid this compound.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1][2] If dust is visible, allow 10 minutes for settling or ventilation to clear the air.[1][2]
-
PPE Upgrade: Don appropriate respiratory protection.[1][2][7][8][9]
-
Dry Clean-up (Preferred):
-
Wet Clean-up (Residue):
-
Disposal: Treat all cleanup materials (scoops, wipes, sand) as Hazardous Solid Waste (see Section 3).[1][2]
Regulatory Compliance (US Focus)
-
RCRA Classification: While this specific isomer may not be explicitly P-listed or U-listed by name, it must be characterized by the generator.[1][2]
-
Destruction Method: High-temperature incineration (Rotary Kiln) with secondary combustion chamber and acid gas scrubbing is the industry standard for halogenated organics.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]1]
-
U.S. Environmental Protection Agency. (2022).[1][2][10] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]1]
-
Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][2] (Reference for Amine/Oxidizer incompatibility).
-
Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] U.S. Government Publishing Office.[1][2] [Link]1]
Sources
- 1. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 4-Bromo-3-chloro-2-methylaniline | 627531-47-9 [sigmaaldrich.com]
- 4. This compound 95% | CAS: 1233505-99-1 | AChemBlock [achemblock.com]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [ja.yufenggp.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.no [fishersci.no]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. hnsincere.com [hnsincere.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
